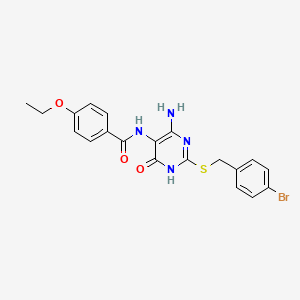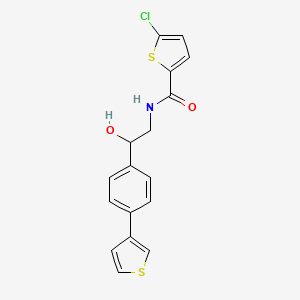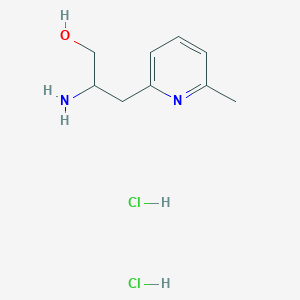
2-Bromo-6-ethoxy-4-formylphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves regioselective halogenation, etherification, and other reactions that introduce the desired functional groups onto the phenyl ring. For instance, "2-(3-Bromo-4-methoxyphenyl)acetic acid" was synthesized through regioselective bromination of 4-methoxyphenylacetic acid, yielding an 84% yield . Similarly, "1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl" was synthesized through a series of reactions including sulfide etherification and Nenitzescu reactions . These methods could potentially be adapted for the synthesis of "2-Bromo-6-ethoxy-4-formylphenyl acetate".
Molecular Structure Analysis
The molecular structure of related bromo and ethoxy substituted phenyl compounds has been characterized using techniques such as X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy . These studies reveal details about the conformation and geometry of the molecules, as well as the presence of specific tautomeric forms in the solid state and in solution .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various analyses. For example, the interactions between a bromo and ethoxy substituted phenyl compound and DNA bases were investigated using the electrophilicity-based charge transfer (ECT) method . The presence of a bromo substituent can significantly influence the electrophilic and nucleophilic properties of a molecule, which is crucial for understanding its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using computational methods such as density functional theory (DFT). These studies provide insights into molecular electrostatic potential (MEP), Fukui function (FF), nonlinear optical properties (NLO), and natural bond orbital (NBO) analyses . Additionally, the thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy have been evaluated to understand the stability and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Brominated compounds are pivotal in organic synthesis, often serving as precursors for further functionalization due to the reactivity of the bromine atom. The presence of an ethoxy group can influence the solubility and reactivity of compounds, making them suitable for various synthetic pathways. Formyl groups are crucial for forming carbon-carbon bonds, serving as a stepping stone for synthesizing complex molecules.
For example, brominated phenols and their derivatives are used in the synthesis of flame retardants, indicating the role of bromine in enhancing material properties (Koch & Sures, 2018; Zuiderveen, Slootweg, & de Boer, 2020). Similarly, phosphonic acid preparations, involving various functional groups, underscore the versatility of such compounds in designing materials with specific functionalities (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Environmental Studies
Brominated organic compounds also have significant environmental implications. Studies on their degradation, environmental fate, and ecotoxicology provide insights into the impacts of chemical pollutants (Ying, Williams, & Kookana, 2002). Understanding these aspects is crucial for developing strategies to mitigate pollution and protect ecosystems.
Analytical Chemistry
In analytical chemistry, the development of fluorescent chemosensors based on specific functional groups highlights the application of complex organic molecules in detecting various analytes (Roy, 2021). Such research applications demonstrate the utility of chemically diverse molecules in sensing technologies.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHQLIWJIZLBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxy-4-formylphenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)




![4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2552330.png)


![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)